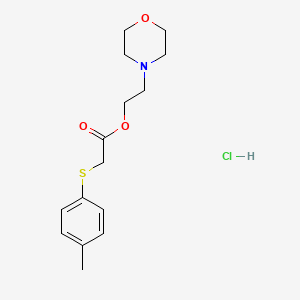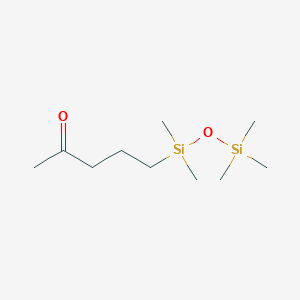
5-(Pentamethyldisiloxanyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentamethyldisiloxanyl)pentan-2-one is a chemical compound with the molecular formula C11H26O2Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure. This compound is notable for its unique structure, which includes a pentan-2-one backbone with a pentamethyldisiloxanyl group attached to it. This combination imparts specific chemical properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentamethyldisiloxanyl)pentan-2-one typically involves the reaction of pentan-2-one with a siloxane compound under controlled conditions. One common method is the hydrosilylation reaction, where pentan-2-one is reacted with pentamethyldisiloxane in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography. The choice of catalyst and reaction conditions is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pentamethyldisiloxanyl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organolithium compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
5-(Pentamethyldisiloxanyl)pentan-2-one has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Pentamethyldisiloxanyl)pentan-2-one involves its interaction with specific molecular targets. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving the formation and cleavage of silicon-oxygen and silicon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-2-one: A simpler ketone without the siloxane group.
Hexamethyldisiloxane: A siloxane compound with a different organic backbone.
Trimethylsilyl compounds: Organosilicon compounds with trimethylsilyl groups.
Uniqueness
5-(Pentamethyldisiloxanyl)pentan-2-one is unique due to the presence of both a ketone and a pentamethyldisiloxanyl group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
43131-68-6 |
|---|---|
Formule moléculaire |
C10H24O2Si2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
5-[dimethyl(trimethylsilyloxy)silyl]pentan-2-one |
InChI |
InChI=1S/C10H24O2Si2/c1-10(11)8-7-9-14(5,6)12-13(2,3)4/h7-9H2,1-6H3 |
Clé InChI |
ZYPVPEPFXURWCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


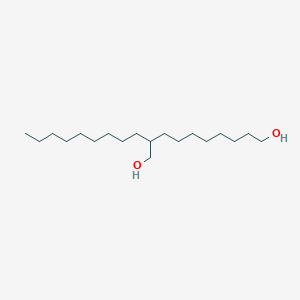
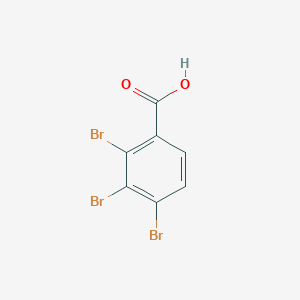


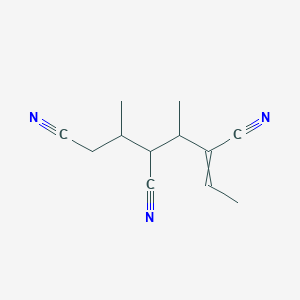
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
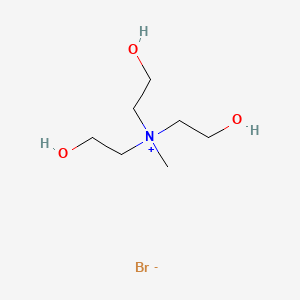
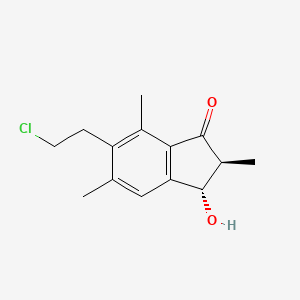
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
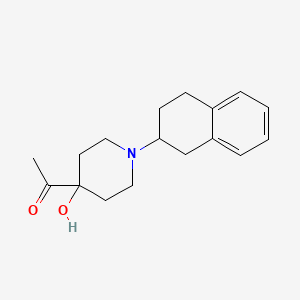
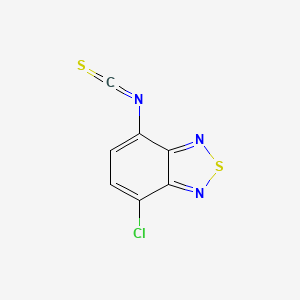
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
